Cas no 26086-33-9 (Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester)

Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester structure
26086-33-9 structure
Product Name:Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester
Numero CAS:26086-33-9
MF:C30H56O6
MW:512.762050628662
CID:253826
PubChem ID:14366844
Update Time:2025-04-19

Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Hexanoic acid,2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester
    • TRIMETHYLOLPROPANE TRIS(2-ETHYLHEXANOATE)
    • 1,1,1-Tris-hydroxymethyl-propan-tris-(2-ethyl-capronat)
    • Hexanoic acid,2-ethyl-,2-ethyl-2-(2-ethyl-1-oxohexyl)oxymethyl-1,3-propanediyl ester
    • trimethylolpropane tri(2-ethyl hexanoate)
    • TRIMETHYLOLPROPANE TRIETHYLHEXANOATE
    • SCHEMBL80648
    • Hexanoic acid, 2-ethyl-, triester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
    • B952ZGW1IL
    • UNII-B952ZGW1IL
    • Hexanoic acid, 2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester
    • Pelemol TMPO
    • 1,1,1-Trimethylolpropane tris(2-ethylhexanoate)
    • NS-308
    • DTXSID601021948
    • 2, 2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate
    • 26086-33-9
    • Hexanoic acid,2-ethyl-,1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl]ester
    • Hexanoic acid, 2-ethyl-, 2-ethyl-2-(((2-ethyl-1-oxohexyl)oxy)methyl)-1,3-propanediyl ester
    • Q27274531
    • TRIMETHYLOLPROPANE TRIETHYLHEXANOATE [INCI]
    • Nikkol Trialan-308
    • 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate
    • Hexanoic acid, 2-ethyl-, 1,1'-(2-ethyl-2-(((2-ethyl-1-oxohexyl)oxy)methyl)-1,3-propanediyl) ester
    • 2-Ethyl-2-(((1-oxo-2-ethylhexyl)oxy)methyl)-1,3-propanediyl 2-ethylhexanoate
    • Inchi: 1S/C30H56O6/c1-8-15-18-24(11-4)27(31)34-21-30(14-7,22-35-28(32)25(12-5)19-16-9-2)23-36-29(33)26(13-6)20-17-10-3/h24-26H,8-23H2,1-7H3
    • Chiave InChI: QOOJEEZYYXGPAO-UHFFFAOYSA-N
    • Sorrisi: O(C(C(CC)CCCC)=O)CC(COC(C(CC)CCCC)=O)(COC(C(CC)CCCC)=O)CC

Proprietà calcolate

  • Massa esatta: 512.40800
  • Massa monoisotopica: 512.40768950g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 19
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 4
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 78.9Ų

Proprietà sperimentali

  • Colore/forma: Non determinato
  • PSA: 78.90000
  • LogP: 7.66160
  • Solubilità: Non determinato
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd